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Compound of Interest

Compound Name: 2-Chlorotoluene

Cat. No.: B165313

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for 2-
chlorotoluene (o-chlorotoluene). The information is compiled from various sources, including
critically evaluated data from the National Institute of Standards and Technology (NIST) and
other chemical databases. This document is intended to be a valuable resource for
professionals in research and development who require accurate thermochemical data for
modeling, process design, and safety assessments.

Core Thermochemical Data

The fundamental thermochemical properties of 2-chlorotoluene are summarized in the tables
below. It is important to note that while some data is derived from modern, critically evaluated
sources, certain key values, such as the standard enthalpy of formation, are based on older
experimental work and should be used with an understanding of their potential uncertainty.

Table 1: Standard Molar Thermochemical Properties at
298.15 K and 1 atm
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. Source and
Property Symbol Value Units
Notes
Standard Molar
NIST WebBook
Enthalpy of )
) AcHe(l) -3710 kJ/mol (uncertain value
Combustion
I from 1906)[1]
(liquid)
Standard Molar
Enthalpy of PubChem (at
) AcHe(l) -3747 kJ/mol
Combustion 18.8 °C)[2]
(liquid)
Standard Molar
NIST WebBook
Enthalpy of ]
) AfHe(1) -83.3 kJ/mol (uncertain value
Formation
o from 1906)[1]
(liquid)
Standard Molar
Enthalpy of Cheméo (Joback
_ AfHO(Q) 2151 kJ/mol
Formation (gas, method)[3]
calculated)
Standard Molar
Gibbs Free .
Cheméo (Joback
Energy of AfG°(Q) 98.91 kJ/mol

Formation (gas,

calculated)

method)[3]

Note: The significant discrepancy and age of the experimental enthalpy values highlight a need

for modern experimental re-evaluation. Calculated values are provided for completeness where

experimental data is unavailable or of low certainty.

Table 2: Phase Change and Other Enthalpies
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. Source and
Property Symbol Value Units
Notes
Enthalpy of Cheméo (Joback
o AvapH 38.50 kJ/mol
Vaporization method)[3]
Enthalpy of Cheméo (Joback
) AfusH 11.73 kJ/mol
Fusion method)[3]

Table 3: Temperature-Dependent Thermochemical
Properties

The NIST Web Thermo Tables (WTT) provide critically evaluated data for enthalpy and isobaric
heat capacity over a range of temperatures for both the liquid and ideal gas phases of 2-
chlorotoluene.[4] This data is essential for calculations at temperatures other than the
standard 298.15 K.

Ideal Gas Phase Properties (NIST WTT)[4]

» Enthalpy: Data is available from 200 K to 1000 K.

 Isobaric Heat Capacity (Cp): Data is available from 200 K to 1000 K.

Liquid Phase Properties (NIST WTT)[4]

» Enthalpy (in equilibrium with gas): Data is available from 237.26 K to 639.94 K.
 |Isobaric Heat Capacity (Cp): Data is available over a range of temperatures.

Methodologies for Determination of
Thermochemical Data

The determination of the thermochemical properties of a compound like 2-chlorotoluene can
be approached through both experimental and computational methods.

Experimental Protocol: Combustion Calorimetry
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The standard enthalpy of combustion is a key experimental value from which the enthalpy of
formation can be derived. The primary technique for measuring the enthalpy of combustion of
organic compounds is oxygen bomb calorimetry.

Generalized Protocol:

Sample Preparation: A precisely weighed sample of high-purity 2-chlorotoluene is placed in
a crucible within a high-pressure vessel known as a "bomb." A known length of ignition wire
is placed in contact with the sample. For volatile liquids like 2-chlorotoluene, encapsulation
in a gelatin capsule or similar container is necessary to prevent evaporation before ignition.

Bomb Assembly and Pressurization: A small, known amount of water is added to the bomb to
ensure that the water formed during combustion is in the liquid state and to absorb acidic
combustion products. The bomb is then sealed and pressurized with a large excess of pure
oxygen (typically to around 30 atm).

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated
container (the calorimeter). The entire system is allowed to reach thermal equilibrium, and
the initial temperature is recorded with high precision.

Ignition and Data Acquisition: The sample is ignited by passing an electric current through
the ignition wire. The combustion reaction releases heat, which is transferred to the bomb
and the surrounding water, causing the temperature of the calorimeter system to rise. The
temperature is recorded at regular intervals until it reaches a maximum and then begins to
cool.

Data Analysis: The corrected temperature rise is determined by accounting for heat
exchange with the surroundings. The heat capacity of the calorimeter system is determined
in a separate experiment by combusting a standard substance with a known enthalpy of
combustion, such as benzoic acid. The enthalpy of combustion of 2-chlorotoluene is then
calculated from the corrected temperature rise, the heat capacity of the calorimeter, and the
amount of sample burned. Corrections are made for the heat of formation of nitric acid (from
residual nitrogen in the bomb) and for the heat of combustion of the ignition wire.

Computational Protocol: Gaussian-3 (G3) Theory
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Ab initio computational methods provide a powerful tool for predicting thermochemical
properties. Gaussian-n theories, such as G3 theory, are composite methods designed to
achieve high accuracy.

Generalized Workflow for G3 Calculation:

o Geometry Optimization: The molecular geometry of 2-chlorotoluene is optimized at the
MP2(Full)/6-31G(d) level of theory. This step determines the lowest energy conformation of
the molecule.[5]

 Vibrational Frequencies: Vibrational frequencies are calculated at the HF/6-31G(d) level
using the optimized geometry. These frequencies are used to determine the zero-point
vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy. The
frequencies are typically scaled by an empirical factor to correct for known systematic errors.

[5]

» Single-Point Energy Calculations: A series of single-point energy calculations are performed
on the optimized geometry using progressively larger basis sets and higher levels of theory
(e.g., QCISD(T), MP4, MP2).[5][6][7][8][°]

o Energy Correction and Extrapolation: The results of the single-point energy calculations are
combined in an additive manner to approximate the energy at a very high level of theory with
a large basis set.[5][6][7][8][9]

o Higher-Level Correction (HLC): A small empirical correction, the HLC, is added to the final
energy to account for remaining systematic deficiencies in the calculations. The parameters
for the HLC are determined by fitting to a large set of accurate experimental data.[5]

» Calculation of Thermochemical Properties: The total energy at 0 K is combined with the
scaled zero-point energy and thermal corrections from the frequency calculation to
determine the enthalpy of formation, entropy, and Gibbs free energy at a desired
temperature (e.g., 298.15 K).

Visualizations

The following diagrams illustrate the relationships between key thermochemical properties and
the workflows for their determination.
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Relationship between core thermochemical properties.
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Workflow for Combustion Calorimetry.
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Workflow for G3 Computational Thermochemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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